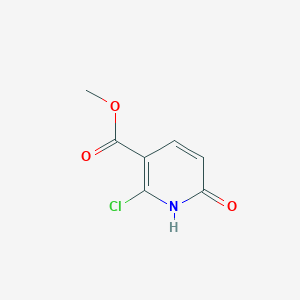

Methyl 2-chloro-6-hydroxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-chloro-6-hydroxynicotinate is a chemical compound1. However, there is limited information available about this specific compound. It is similar to Methyl 5-chloro-6-hydroxynicotinate, which has a molecular weight of 187.582.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of Methyl 2-chloro-6-hydroxynicotinate.Molecular Structure Analysis

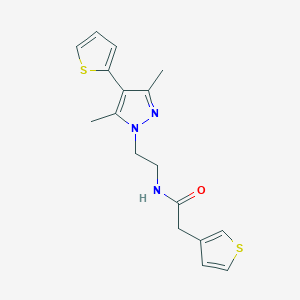

The molecular formula of Methyl 2-chloro-6-hydroxynicotinate is C7H6ClNO31. However, the specific molecular structure is not available in the search results.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Methyl 2-chloro-6-hydroxynicotinate.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-chloro-6-hydroxynicotinate are not well-documented. However, it is known that the compound has a molecular weight of 187.581.Applications De Recherche Scientifique

Application in Biochemistry

- Field : Biochemistry

- Application Summary : 6-Hydroxynicotinate is used in the study of bacterial nicotinic acid degradation .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Pharmacology

- Field : Pharmacology

- Application Summary : 6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

- Method of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .

- Results : The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Application in Microbiology

- Field : Microbiology

- Application Summary : 6-Hydroxynicotinate is involved in the degradation of nicotinic acid by aerobic bacteria .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study showed that a homocyclic analogue of 6-HNA, 4-hydroxybenzoic acid (4-HBA), is decarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency than is 6-HNA .

Application in Drug Discovery

- Field : Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Application in Enzyme Research

- Field : Enzyme Research

- Application Summary : 6-Hydroxynicotinate 3-monooxygenase (NicC) is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH in nicotinic acid degradation by aerobic bacteria .

- Method of Application : The study used isotope ratio mass spectrometry following the natural abundance of 13C in the CO2 product .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Antimicrobial Drug Discovery

- Field : Antimicrobial Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Safety And Hazards

There is no specific safety and hazard information available for Methyl 2-chloro-6-hydroxynicotinate. However, a related compound, Methyl 6-chloronicotinate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.

Orientations Futures

There is no specific information available on the future directions of Methyl 2-chloro-6-hydroxynicotinate. However, given its structural similarity to other nicotinate derivatives, it may have potential applications in various fields of research and industry.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Propriétés

IUPAC Name |

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQFWBKMHDTZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-hydroxynicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)